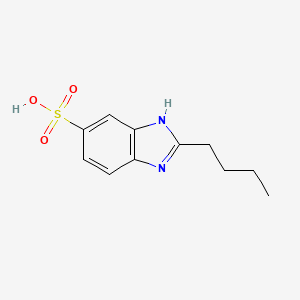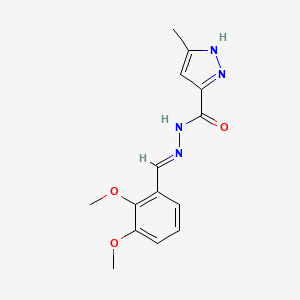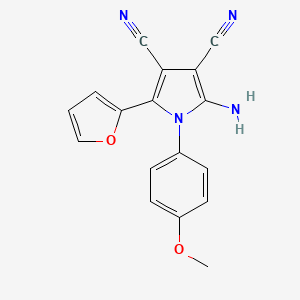
1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
描述
1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as TBPB, is a chemical compound that has been extensively studied for its potential use as a research tool in various scientific fields. TBPB is a selective agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature.
科学研究应用
1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and pain research. This compound is a selective agonist of TRPV1, which is a non-selective cation channel expressed in sensory neurons that is involved in the perception of pain and temperature. This compound can be used to study the role of TRPV1 in pain sensation, inflammation, and other physiological processes.
作用机制
1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride activates TRPV1 by binding to a specific site on the channel protein. This results in the opening of the channel and the influx of calcium ions into the cell. The activation of TRPV1 by this compound leads to the sensation of heat and pain, as well as the release of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to induce thermal hyperalgesia, which is an increase in sensitivity to heat. This compound also induces mechanical hyperalgesia, which is an increase in sensitivity to mechanical stimuli. This compound has been shown to increase the release of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to activate the sympathetic nervous system, leading to an increase in heart rate and blood pressure.
实验室实验的优点和局限性
1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages as a research tool, including its selectivity for TRPV1, its ability to induce hyperalgesia, and its water solubility. However, this compound also has some limitations, including its potential for off-target effects, its short half-life, and its potential to cause tissue damage at high concentrations.
未来方向
Future research on 1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride could focus on its potential as a therapeutic agent for pain and inflammation. This compound could also be used to study the role of TRPV1 in other physiological processes, such as thermoregulation and neuroprotection. Additionally, new analogs of this compound could be synthesized and tested for their selectivity and potency. Finally, the development of more specific TRPV1 antagonists could help to elucidate the role of TRPV1 in pain and inflammation.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use as a research tool in various scientific fields. This compound is a selective agonist of TRPV1, which is involved in the perception of pain and temperature. This compound has been used to study the role of TRPV1 in pain sensation, inflammation, and other physiological processes. Future research on this compound could focus on its potential as a therapeutic agent for pain and inflammation, as well as its role in other physiological processes.
属性
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.2ClH/c1-5-20-10-12-21(13-11-20)14-16(22)15-23-18-9-7-6-8-17(18)19(2,3)4;;/h6-9,16,22H,5,10-15H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMRSVRULYLRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC=C2C(C)(C)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(4-chlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B3895677.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895691.png)
![3-{3-(4-biphenylyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895699.png)
![ethyl 2-cyano-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B3895705.png)
![2,7-dimethyl-N'-(2-thienylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3895707.png)


![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3895724.png)
![3-{3-(4-fluorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895739.png)
![4-[2-({[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B3895744.png)


![3-(4-oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B3895764.png)
![1-(cyclohexylmethyl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3895770.png)